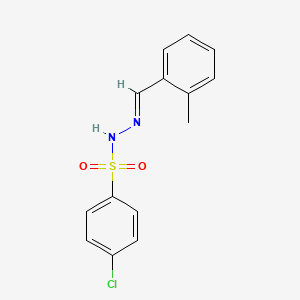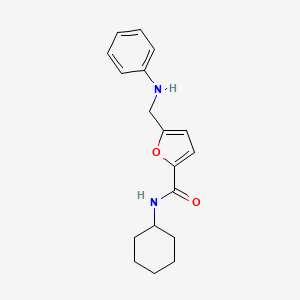![molecular formula C18H23N5O B5539442 2-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}isoindoline](/img/structure/B5539442.png)
2-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}isoindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "2-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}isoindoline" involves complex organic reactions, including the formation of isoindolinone derivatives through palladium-catalyzed cycloaminocarbonylation and the use of azides and alkenes to form triazole rings via click chemistry. Techniques such as intramolecular cyclization, promoted by tetrabutylammonium persulfate and TEMPO, have been utilized for constructing polysubstituted isoindolinones, showcasing the versatility and complexity of synthesizing such molecules (Marosvölgyi-Haskó et al., 2011).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques like X-ray crystallography, which provides insight into the conformations and intermolecular interactions, such as hydrogen bonding patterns. For instance, the structure of isoindolinone derivatives reveals a combination of intra- and inter-molecular hydrogen bonds that stabilize the molecular conformation (Fatma et al., 2017).
Aplicaciones Científicas De Investigación
Synthesis and Structure-Activity Relationships
Acetylcholinesterase Inhibitors : Studies have developed compounds with potential inhibitory effects on acetylcholinesterase (AChE), a key enzyme in the cholinergic system, which could have implications for treating diseases like Alzheimer's. For instance, certain compounds, by incorporating the isoindolinone moiety, have shown potent AChE inhibitory activity. These findings emphasize the potential of such structures in the design of new therapeutic agents (Sugimoto et al., 1995).
Antipsychotic Profile Enhancements : Modifications in the structure of phthalimide and isoindolinone derivatives have been explored for their antipsychotic potential. The research indicates that specific structural changes can significantly affect the biological activity of these compounds, suggesting a pathway for the development of new antipsychotic drugs (Norman et al., 1996).
Chemical Synthesis and Molecular Design
Radical Cyclization for Isoindolinones : An innovative method for synthesizing polysubstituted isoindolinones utilizes aromatic radical cyclization. This approach facilitates the creation of a diverse library of isoindolinones, highlighting the versatility of such structures in chemical synthesis (Borja-Miranda et al., 2020).
Asymmetric Carbon-Carbon Bond Forming : Research into the asymmetric formation of carbon-carbon bonds at the 2-position of a piperidine skeleton showcases the intricate chemical maneuvers possible with such structures. This work is significant for the construction of chiral molecules, which are crucial in pharmaceutical development (Kanda et al., 2002).
Antimicrobial and Antineoplastic Activities
Antimicrobial and Anti-Mycobacterial Properties : Certain isoindolinone derivatives have been assessed for their antimicrobial activities, with some showing promising results against Mycobacterium tuberculosis. This suggests potential applications in treating bacterial infections, including tuberculosis (Rani et al., 2019).
Anti-Cancer Activity : The exploration of 1, 2, 4 - triazole derivatives, structurally related to the compound of interest, for their anti-cancer properties against specific cancer cell lines. These studies provide a foundation for further investigation into the therapeutic potential of such compounds in oncology (Arul & Smith, 2016).
Safety and Hazards
Direcciones Futuras
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research could focus on developing new synthesis methods, exploring the biological activity of these compounds, and designing new drugs based on these structures.
Propiedades
IUPAC Name |
1,3-dihydroisoindol-2-yl-[1-(2-piperidin-2-ylethyl)triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c24-18(22-11-14-5-1-2-6-15(14)12-22)17-13-23(21-20-17)10-8-16-7-3-4-9-19-16/h1-2,5-6,13,16,19H,3-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQWYNSYFDHCGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCN2C=C(N=N2)C(=O)N3CC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}isoindoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(4-nitrophenoxy)acetyl]amino}benzamide](/img/structure/B5539365.png)
![N-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5539376.png)
![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5539382.png)
![1-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B5539393.png)
![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide](/img/structure/B5539396.png)
![2-(2-pyridinylmethyl)-8-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539399.png)
![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-7-nitro-9H-fluoren-2-amine](/img/structure/B5539411.png)

![2-[(2-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5539454.png)
![4-{1-(2-hydroxybutyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-1-methylquinolin-2(1H)-one](/img/structure/B5539456.png)
![5-fluoro-2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-piperidinyl}-1H-benzimidazole](/img/structure/B5539467.png)

![2-{1-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5539477.png)